bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15769316
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine -](/images/structure/VC15769316.png)
Specification
Molecular Formula | C12H19N5 |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | 1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
Standard InChI | InChI=1S/C12H19N5/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2/h7-8,13H,5-6H2,1-4H3 |
Standard InChI Key | IWGPYFRGYPMJQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine consists of two 1,5-dimethylpyrazole moieties connected by a methyleneamine (-CH₂-NH-CH₂-) bridge. Each pyrazole ring contains nitrogen atoms at positions 1 and 2, with methyl groups at positions 1 and 5. The amine group’s central position enables conformational flexibility, allowing interactions with biological targets or metal ions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-(1,5-Dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
Molecular Formula | C₁₂H₁₉N₅ |
Molecular Weight | 233.31 g/mol |
Canonical SMILES | CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |
InChIKey | IWGPYFRGYPMJQJ-UHFFFAOYSA-N |
The InChIKey and SMILES notations reflect the compound’s stereochemical neutrality and planar pyrazole rings, which facilitate π–π stacking interactions. X-ray crystallography of analogous compounds reveals bond lengths of ~1.33 Å for N–C bonds in the pyrazole ring and ~1.47 Å for C–N bonds in the amine bridge, consistent with delocalized electron density .
Physicochemical Properties
The compound is a solid at room temperature, with solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO). Its logP value, estimated at 1.8, indicates moderate lipophilicity, suitable for crossing cell membranes. Thermal stability analyses of similar pyrazole derivatives suggest a decomposition temperature above 200°C, making it viable for high-temperature synthetic applications.
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The primary synthesis involves a Mannich-type reaction between 1,5-dimethyl-4-aminomethylpyrazole and formaldehyde, followed by condensation with a second equivalent of 1,5-dimethylpyrazole. This method yields the target compound in ~65% efficiency under reflux conditions in ethanol.
Reaction Scheme:
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Precursor Activation:
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Condensation:
Alternative Approaches
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving 78% yield. Solvent-free conditions with acidic catalysts (e.g., p-toluenesulfonic acid) have also been explored, though yields remain suboptimal (~50%) due to side reactions .
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield (%) |
---|---|---|
Conventional Reflux | Ethanol, 80°C, 12 h | 65 |
Microwave-Assisted | Ethanol, 100°C, 45 min | 78 |
Solvent-Free | p-TsOH, 120°C, 6 h | 50 |
Biological Activities and Mechanistic Insights
Antimicrobial Effects
While direct data on this compound are scarce, structurally related pyrazole derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by targeting DNA gyrase and cell wall synthesis enzymes. The amine bridge’s basicity (pKa ≈ 9.2) may enhance membrane permeability, potentiating antibacterial activity .
Enzyme Modulation
In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory potential. The dimethyl groups on the pyrazole rings occupy hydrophobic pockets, while the amine forms hydrogen bonds with Arg120 and Tyr355.
Chemical Reactivity and Derivative Design
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via the amine nitrogen and pyrazole ring nitrogen. Cu(II) complexes adopt a distorted square-planar geometry, as confirmed by UV-Vis ( = 620 nm) and EPR spectroscopy ( = 2.15).
Functionalization Strategies
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Acylation: Reacting with acetyl chloride produces N-acetyl derivatives, improving water solubility.
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Quaternization: Treatment with methyl iodide yields a cationic species with enhanced antibacterial activity.
Applications in Materials Science and Catalysis
Metal-Organic Frameworks (MOFs)
Incorporating bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine into Zn-based MOFs increases surface area to 1,150 m²/g, enabling efficient CO₂ adsorption (1.8 mmol/g at 298 K) .
Catalytic Activity
Pd(II) complexes of this ligand catalyze Suzuki-Miyaura cross-coupling with turnover numbers (TON) up to 10,000, outperforming traditional triphenylphosphine ligands .
Future Directions and Challenges
Despite its promise, critical gaps remain:
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Toxicology Profiles: Acute and chronic toxicity data are lacking.
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In Vivo Efficacy: No animal studies have validated anticancer or antimicrobial effects.
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
Proposed research priorities include developing fluorescence-tagged derivatives for cellular tracking and exploring synergistic effects with existing chemotherapeutics .
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